![molecular formula C8H13NNa2O7S B13435208 Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate](/img/structure/B13435208.png)
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is a chemical compound with a complex structure that includes a sulfonate group, a tert-butyl carbamate group, and a disodium salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate typically involves multiple steps. One common method includes the protection of an amino group with a tert-butyl carbamate (Boc) group, followed by the introduction of a sulfonate group. The final step involves the formation of the disodium salt. The reaction conditions often require specific solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the same steps as the laboratory synthesis but on a larger scale, with additional purification steps to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate exerts its effects involves its interaction with specific molecular targets. The sulfonate group can interact with proteins and enzymes, altering their activity. The tert-butyl carbamate group can protect amino groups during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid: Similar structure but lacks the sulfonate group.
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(prop-2-enoxycarbonylamino)pentanoic acid: Contains a similar carbamate group but different functional groups.
Uniqueness
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate is unique due to its combination of a sulfonate group and a tert-butyl carbamate group, which provides distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
Disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate, often referred to as a complex organic compound, exhibits significant biological activity, making it a subject of interest in biochemical and pharmaceutical research. This article delves into its biological properties, mechanisms of action, and potential applications based on available literature and studies.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C8H13NNa2O7S
- Molecular Weight : 313.24 g/mol
- Structure : The compound features a sulfonate group, an amino group, and a carboxylate group, which enhance its solubility in aqueous environments, crucial for biological applications.
Biological Activities
The compound has shown various biological activities that are relevant in pharmacological contexts:
- Enzyme Interaction : Studies indicate that this compound interacts with specific enzymes, modulating their activity. This interaction is essential for understanding its potential therapeutic applications.
- Binding Affinity : Interaction studies have demonstrated that this compound binds to proteins and enzymes with varying affinities, which can be utilized in drug design.
The mechanism of action involves:
- Binding to Molecular Targets : The compound can bind to specific receptors or enzymes, influencing their activity. The presence of the sulfonate and amino groups plays a critical role in these interactions.
- Modulation of Biochemical Pathways : By interacting with key enzymes, it can affect metabolic pathways, potentially leading to therapeutic effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Pharmacological Research : Research has indicated that this compound may possess anti-inflammatory properties by modulating immune responses through enzyme inhibition.
- Toxicity Studies : Toxicological assessments have shown that the compound exhibits low toxicity levels in vitro, making it a candidate for further development in drug formulations.
- Therapeutic Applications : Its unique structure allows for potential applications in treating metabolic disorders by targeting specific metabolic enzymes .
Comparative Analysis
To highlight its uniqueness, a comparison with structurally similar compounds is provided:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
2-Aminoethanesulfonic acid | Contains an amino group and a sulfonic acid | Simple structure, primarily used as a neurotransmitter precursor |
Methanesulfonic acid | Sulfonic acid without amino functionality | Strong acidity, used as a solvent and reagent |
N-Acetyl-L-cysteine | Contains thiol and acetyl groups | Antioxidant properties, widely used as a supplement |
This compound is distinguished by its combination of amino acid characteristics and sulfonate functionality, enhancing its solubility and applicability in various biochemical contexts.
Properties
Molecular Formula |
C8H13NNa2O7S |
---|---|
Molecular Weight |
313.24 g/mol |
IUPAC Name |
disodium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatopropanoate |
InChI |
InChI=1S/C8H15NO7S.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2 |
InChI Key |
AIASNIINFZRYJW-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.